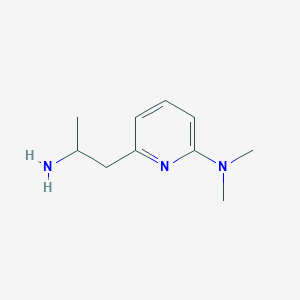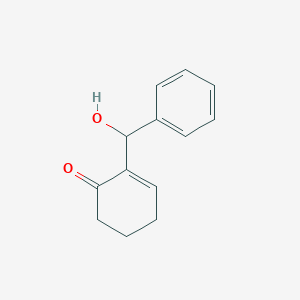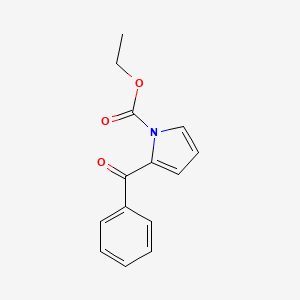
Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group, a benzoyl group, and a pyrrole ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzoyl-1H-pyrrole-1-carboxylate can be achieved through several methods. One common approach involves the condensation of ethyl 2-pyrrolecarboxylate with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimize waste, and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and pyrrole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Aplicaciones Científicas De Investigación
Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ethyl 2-benzoyl-1H-pyrrole-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1H-pyrrole-2-carboxylate: Lacks the benzoyl group, leading to different reactivity and applications.
Benzyl 1H-pyrrole-1-carbodithioate: Contains a carbodithioate group instead of a carboxylate group, resulting in distinct chemical properties.
2-(1H-pyrrol-1-ylcarbonyl)benzene-1,3,5-triol: Features additional hydroxyl groups, which influence its biological activity and solubility.
Propiedades
Número CAS |
92012-08-3 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
ethyl 2-benzoylpyrrole-1-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)15-10-6-9-12(15)13(16)11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
Clave InChI |
ITFQCYKQUKWTJJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C=CC=C1C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


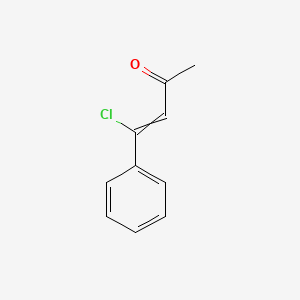
![2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol](/img/structure/B14369348.png)
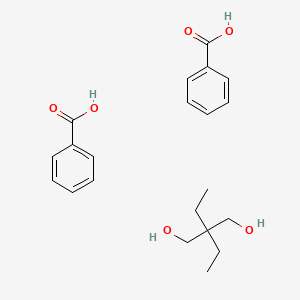
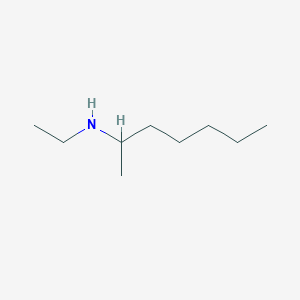

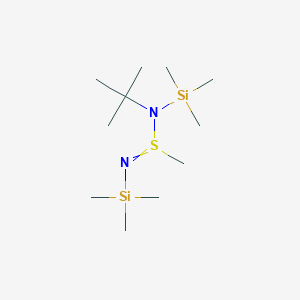


![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
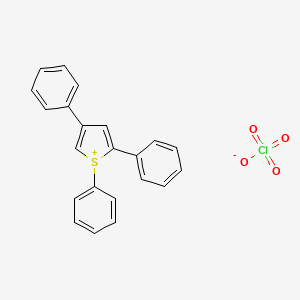
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)

